molecular formula C5H4N2O4S B1378142 4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid CAS No. 90993-85-4

4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid

Cat. No.: B1378142
CAS No.: 90993-85-4
M. Wt: 188.16 g/mol
InChI Key: MFGBLEMSPVIAGK-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid is a high-purity chemical reagent designed for research and development applications. This compound belongs to the 1,2,5-thiadiazole heterocycle family, a class of structures known for their significant potential in medicinal chemistry and materials science. It features both a carboxylic acid and a methyl ester functional group on the heterocyclic core, making it a versatile building block or intermediate for further synthetic modification. Researchers can utilize this bifunctional compound in various organic synthesis pathways, including amide bond formation, ester hydrolysis, and nucleophilic substitution reactions, to create more complex molecules for pharmaceutical and agrochemical research. The presence of the 1,2,5-thiadiazole ring, which incorporates sulfur and nitrogen atoms, can impart unique electronic properties to the resulting compounds. This product is intended for use by qualified laboratory professionals. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Please handle with appropriate care and refer to the relevant safety data sheet for proper handling instructions.

Properties

IUPAC Name

4-methoxycarbonyl-1,2,5-thiadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4S/c1-11-5(10)3-2(4(8)9)6-12-7-3/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGBLEMSPVIAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NSN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of thiosemicarbazide with diethyl oxalate, followed by cyclization and subsequent esterification to introduce the methoxycarbonyl group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The thiadiazole ring can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits notable biological activities that make it a candidate for pharmaceutical development:

  • Antimicrobial Activity :
    Research indicates that derivatives of thiadiazole compounds can demonstrate significant antimicrobial properties. For instance, certain derivatives have shown minimum inhibitory concentrations (MIC) ranging from 1.95 µg/mL to 15.62 µg/mL against various bacterial strains, including Staphylococcus spp. and Enterococcus faecalis .
  • Anti-inflammatory Properties :
    The structural features of 4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid suggest potential anti-inflammatory effects, warranting further pharmacological studies to explore these capabilities.

Agrochemical Applications

In agriculture, this compound is being investigated for its potential as a pesticide and plant growth regulator:

  • Pesticidal Activity :
    Thiadiazole derivatives have been reported to possess insecticidal and fungicidal activities. The interaction of these compounds with agricultural pests has been documented, indicating their effectiveness in controlling various plant diseases and pests .
  • Plant Activating Agents :
    The compound can also be utilized as a plant activator to enhance growth and resistance against pathogens.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table compares key structural and physicochemical properties of 4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid with analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents pKa (Predicted) Key Applications/Reactivity
This compound C₅H₄N₂O₄S 188.16 -COOCH₃ (4), -COOH (3) Not reported Building block for fused heterocycles
4-Hydroxy-1,2,5-thiadiazole-3-carboxylic acid C₃H₂N₂O₃S 146.12 -OH (4), -COOH (3) 1.44 ± 0.10 Potential ligand for metal coordination
4-Chloro-1,2,5-thiadiazole-3-carboxylic acid C₃HClN₂O₂S 168.57 -Cl (4), -COOH (3) Not reported Biochemical reagent; SNAr reactions
4-Bromo-1,2,5-thiadiazole-3-carboxylic acid C₃HBrN₂O₂S 209.02 -Br (4), -COOH (3) 1.44 ± 0.10 Intermediate in Suzuki couplings
4-Ureido-1,2,5-thiadiazole-3-carboxylic acid C₄H₄N₄O₃S 188.17 -NHCONH₂ (4), -COOH (3) Not reported Hydrolyzable to carboxylic acids
4-(Methylamino)-1,2,5-thiadiazole-3-carboxylic acid C₄H₅N₃O₂S 159.17 -NHCH₃ (4), -COOH (3) Not reported Research in drug discovery

Notes:

  • Electron-Withdrawing Groups (EWGs) : The methoxycarbonyl group in the target compound enhances electrophilicity at the thiadiazole ring, facilitating nucleophilic attacks (e.g., amination or hydrolysis) .
  • Halogen Substituents : Chloro and bromo derivatives exhibit higher reactivity in nucleophilic aromatic substitution (SNAr) due to the leaving group ability of halogens .

Biological Activity

4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid (CAS Number: 90993-85-4) is a compound belonging to the thiadiazole family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C5H4N2O4SC_5H_4N_2O_4S. The compound features a thiadiazole ring, which is known for enhancing the lipophilicity and biological activity of derivatives. The presence of both carboxylic acid and methoxycarbonyl functional groups contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Research has shown that compounds containing thiadiazole moieties exhibit significant anticancer properties. For instance, derivatives of thiadiazoles have been found to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. A study indicated that modifications to the thiadiazole structure can enhance antiproliferative activity against various cancer cell lines, achieving IC50 values in the low nanomolar range .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Compound NameCancer Cell LineIC50 (μM)
ATCAA-1Leukemia (CCRF-CEM)0.124
ATCAA-1Non-Small Cell Lung Cancer (NCI-H522)3.81

Antimicrobial Activity

Thiadiazole derivatives have also been reported to possess antimicrobial activities against a range of pathogens. For example, compounds derived from thiadiazoles have shown effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values indicating their potential as anti-tubercular agents .

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

Compound NameMIC (μg/mL)
Compound 3a0.25
Compound 4a0.045

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Tubulin Inhibition : Similar to other thiadiazole derivatives, it may inhibit tubulin polymerization, disrupting microtubule formation essential for mitosis .
  • Antioxidant Properties : Some studies suggest that thiadiazoles exhibit antioxidant activity, which could contribute to their anticancer effects by reducing oxidative stress in cells .
  • Synergistic Effects : Thiadiazole derivatives have been shown to enhance the efficacy of conventional antibiotics against resistant strains of bacteria by lowering the MIC values of these antibiotics when used in combination .

Case Studies and Research Findings

Several studies have documented the promising biological activities of thiadiazole derivatives:

  • Anticancer Studies : A series of modified thiadiazoles were tested against melanoma and prostate cancer cells. The results indicated a significant improvement in antiproliferative activity compared to earlier compounds .
  • Antitubercular Activity : Research has highlighted the effectiveness of certain thiadiazole derivatives against drug-resistant strains of Mycobacterium tuberculosis, suggesting their potential role in treating resistant infections .

Q & A

Q. What are the common synthetic routes for preparing 4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via multi-step routes involving functionalization of the thiadiazole core. For example, iodination of 4-(methoxycarbonyl)-3-aminobenzoic acid using sodium nitrite, HCl, and potassium iodide yields iodinated intermediates (77% yield), followed by acid chloride formation with thionyl chloride . Hydrolysis of fused pyrimidine heterocycles (e.g., thiadiazolo[3,4-d]pyrimidine diones) under basic conditions can also produce ureido or amino derivatives of the target compound, with yields dependent on reaction pH and temperature . Optimization involves controlling stoichiometry, reaction time, and purification via recrystallization or column chromatography.

Q. What spectroscopic techniques are recommended for characterizing the structure and purity of this compound?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns on the thiadiazole ring and methoxycarbonyl group.
  • IR spectroscopy to identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and thiadiazole ring vibrations.
  • Mass spectrometry (HRMS) for molecular ion verification.
  • HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect by-products from hydrolysis or incomplete reactions .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

The compound is sparingly soluble in polar solvents (e.g., water) due to its carboxylic acid and methoxycarbonyl groups. It exhibits better solubility in DMSO or DMF, which are recommended for reaction media. Solubility challenges may require derivatization (e.g., esterification) for applications in aqueous systems .

Advanced Research Questions

Q. How does the reactivity of the thiadiazole ring influence its application in synthesizing heterocyclic derivatives?

The electron-deficient thiadiazole ring facilitates nucleophilic substitution at the 3- and 4-positions. For example, it reacts with amines or hydrazines to form ureido or amino derivatives, which are precursors for bioactive molecules . The methoxycarbonyl group can undergo hydrolysis to a carboxylic acid, enabling further coupling reactions (e.g., amide bond formation) for drug design .

Q. What strategies can resolve contradictions in spectral data when analyzing derivatives of this compound?

Contradictions often arise from tautomerism or by-products. For example, 4-ureido derivatives may exhibit variable NMR shifts due to hydrogen bonding. Strategies include:

  • Variable-temperature NMR to identify dynamic equilibria.
  • X-ray crystallography to confirm solid-state structures.
  • LC-MS/MS to trace degradation products under basic or acidic conditions .

Q. How can computational chemistry predict the compound’s behavior in nucleophilic reactions?

Density Functional Theory (DFT) calculations can model electron density distribution on the thiadiazole ring, identifying reactive sites for nucleophilic attack. Molecular docking studies are also used to predict interactions with biological targets (e.g., enzymes), guiding the design of RXR agonists or kinase inhibitors .

Q. What role does this compound play in the synthesis of retinoid-X-receptor (RXR) agonists?

It serves as a key intermediate in iodinated analogs used to study RXR binding affinity. For example, iodination at the 3-position enhances steric and electronic interactions with the receptor’s ligand-binding domain, as demonstrated in agonist activity assays .

Safety and Handling

Q. What are the key safety considerations when handling this compound, based on its GHS classification?

While specific GHS data for this compound is limited, structurally related thiadiazoles are classified as Acute Toxicity (Category 4) for oral, dermal, and inhalation exposure . Recommended precautions:

  • Use PPE (gloves, goggles, lab coat).
  • Work in a fume hood to avoid aerosol formation.
  • Store in a cool, dry place away from oxidizers.
  • Dispose of waste via approved hazardous waste protocols.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid

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